molecular formula C20H24N2O5 B3010128 N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide CAS No. 1327637-70-6

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide

Cat. No.: B3010128
CAS No.: 1327637-70-6
M. Wt: 372.421
InChI Key: KYBGUQJZQAKQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O5 and its molecular weight is 372.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melatonin Receptor Agonists Development

The synthesis of tricyclic indan derivatives, including compounds with furan and pyran rings, has been explored for developing new therapeutic agents targeting sleep disorders through their action as melatonin receptor agonists. Such compounds are evaluated for their binding affinity to melatonin receptors, showing potential for treating insomnia and circadian rhythm disorders (Uchikawa et al., 2002).

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This discovery highlights the role of such compounds in enhancing the catalytic activity of copper in coupling reactions, contributing to the synthesis of pharmaceutically important building blocks (Bhunia et al., 2017).

Organic Synthesis and Reactions

The compound and its derivatives are used in the synthesis and reactions of various organic compounds. For instance, reactions involving furan and pyran derivatives have led to the creation of hexahydro-1H-furo[3,4-c]pyran derivatives through novel Prins cyclization methods, showcasing the versatility of these compounds in organic synthesis (Reddy et al., 2012; Reddy et al., 2014).

Antimicrobial Activity Exploration

Research on derivatives of the compound has also delved into their antimicrobial properties. For example, synthesis and evaluation of 4-(4-methoxyphenyl)tetrahydropyranyl-substituted 1,3,4-oxadiazoles have revealed notable antibacterial activity, underlining the potential of these compounds in developing new antimicrobial agents (Aghekyan et al., 2020).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-25-17-7-3-2-6-16(17)20(8-11-26-12-9-20)14-22-19(24)18(23)21-13-15-5-4-10-27-15/h2-7,10H,8-9,11-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGUQJZQAKQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.